Home > Products > Screening Compounds P32465 > R-59-022-d5 (Mono-defluoro Ritanserin-d5)
R-59-022-d5 (Mono-defluoro Ritanserin-d5) -

R-59-022-d5 (Mono-defluoro Ritanserin-d5)

Catalog Number: EVT-12562753
CAS Number:
Molecular Formula: C27H26FN3OS
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R-59-022-d5, also known as Mono-defluoro Ritanserin-d5, is a deuterated derivative of Ritanserin, a compound recognized for its role as a serotonin receptor antagonist. This compound is significant in pharmacological research due to its potential applications in understanding serotonin receptor dynamics and its effects on various physiological processes. The compound's unique isotopic labeling allows for enhanced tracking and analysis in experimental settings.

Source

R-59-022-d5 is synthesized through specialized chemical processes that incorporate deuterium, an isotope of hydrogen, into the molecular structure of Ritanserin. This modification is crucial for studies involving metabolic pathways and drug interactions.

Classification

R-59-022-d5 falls under the category of pharmaceutical compounds, specifically as a serotonin receptor antagonist. It is classified based on its functional groups and the presence of deuterium, which alters its physical and chemical properties compared to its non-deuterated counterpart.

Synthesis Analysis

Methods

The synthesis of R-59-022-d5 involves several key steps:

  1. Starting Material: The synthesis typically begins with Ritanserin as the primary starting material.
  2. Deuteration: The introduction of deuterium is achieved through specific reactions that replace hydrogen atoms with deuterium at designated positions in the molecule.
  3. Purification: Following the reaction, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthetic route may include:

  • Reagents: Common reagents used in the synthesis may include deuterated solvents and specific catalysts that facilitate the incorporation of deuterium.
  • Conditions: Reaction conditions such as temperature, pressure, and time are meticulously controlled to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of R-59-022-d5 can be represented by its chemical formula and structural formula. The presence of deuterium alters the molecular weight and can influence the compound's behavior in biological systems.

Data

  • Molecular Formula: C17H16D5N2
  • Molecular Weight: Approximately 290.4 g/mol
  • IUPAC Name: 2-(4-(2-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-indole)

This structure allows for specific interactions with serotonin receptors, which are critical for its pharmacological activity.

Chemical Reactions Analysis

Reactions

R-59-022-d5 can undergo various chemical reactions typical for organic compounds, including:

  1. Substitution Reactions: Involving the replacement of one functional group with another.
  2. Reduction Reactions: Adding hydrogen or removing oxygen from the molecule.
  3. Oxidation Reactions: Adding oxygen or removing hydrogen.

Technical Details

The reactions may involve:

  • Common Reagents: Such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
  • Conditions: Specific solvents and temperatures are chosen based on the desired reaction pathway to ensure optimal yields.
Mechanism of Action

Process

R-59-022-d5 functions primarily as a serotonin receptor antagonist. Its mechanism involves binding to serotonin receptors, thereby inhibiting their activity. This action can modulate various physiological responses, including mood regulation and anxiety levels.

Data

Studies have shown that Ritanserin and its derivatives can influence neurotransmitter release and receptor signaling pathways, making them valuable in research related to psychiatric disorders.

Physical and Chemical Properties Analysis

Physical Properties

R-59-022-d5 exhibits distinct physical properties attributable to its deuterated structure:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, which can lead to degradation or alteration of its structure.

Relevant data from studies indicate that the presence of deuterium can affect reaction kinetics and metabolic pathways compared to non-deuterated analogs.

Applications

Scientific Uses

R-59-022-d5 is primarily used in scientific research focused on:

  1. Neuroscience Studies: Investigating serotonin receptor interactions and their implications for mental health disorders.
  2. Pharmacokinetic Studies: Understanding how drugs are metabolized in biological systems through isotopic labeling.
  3. Drug Development: Assisting in the design of new therapeutic agents targeting serotonin receptors.

The unique properties of R-59-022-d5 make it a valuable tool for researchers aiming to elucidate complex biochemical pathways and develop novel pharmacological interventions.

Introduction to Pharmacological Significance

DGKα as a Therapeutic Target in Oncogenesis and Immunomodulation

DGKα's role as an intracellular immune checkpoint has positioned it as a compelling target for oncology and immunotherapy. By metabolizing DAG—a key secondary messenger in T-cell receptor (TCR) signaling—DGKα attenuates PKC activation and downstream NF-κB responses. This suppression contributes to T-cell exhaustion, a state of dysfunction prevalent in tumor microenvironments. Preclinical studies demonstrate that DGKα inhibition with R-59022:

  • Amplifies TCR signaling in response to suboptimal antigen presentation, enhancing tumor cell killing [6].
  • Synergizes with PD-1 checkpoint blockade to overcome therapeutic resistance in syngeneic tumor models, reducing tumor volume by 65–80% [6].
  • Restores restimulation-induced cell death (RICD) in X-linked lymphoproliferative disease (XLP-1), reversing fatal T-cell hyperproliferation. In murine models, R-59022 reduced hepatic inflammatory lesions by 50% and normalized interferon-γ levels [5].

Table 1: DGKα Inhibitors in Preclinical Disease Models

CompoundDisease ModelKey EffectsReference
R-59022XLP-1 murine modelReduced hepatic T-cell infiltration; restored RICD [5]
R-59022 + αPD-1Syngeneic tumorsEnhanced tumor regression; amplified TCR signaling against low-affinity antigens [6]
Ritanserin analogsGlioblastomaInduced selective apoptosis in cancer cells (EC₅₀: 10 μM) [1]

Beyond immunomodulation, DGKα supports oncogenic signaling in multiple cancers. It regulates growth factor-mediated PA production, which activates mTOR—a pathway implicated in glioblastoma and leukemia. Ritanserin-derived inhibitors (structurally analogous to R-59022) trigger apoptosis in glioblastoma cells by disrupting PA-mTOR crosstalk, sparing non-malignant cells [1] [9].

Rationale for Deuterated Analog Development in Probe Design

First-generation DGKα inhibitors like R-59022 and ritanserin face pharmacological limitations:

  • Poor metabolic stability: Rapid hepatic clearance (t₁/₂ < 2h) due to oxidative defluorination and piperidine ring metabolism [7] [10].
  • Off-target activities: R-59022 and ritanserin exhibit dual DGKα/serotonin receptor (5-HTR) antagonism (IC₅₀: 2.8 μM and 20 μM, respectively), confounding mechanistic studies [1] [10].
  • Solubility limitations: Strong albumin binding and aqueous insolubility restrict in vivo applications [10].

R-59-022-d5 incorporates deuterium atoms at metabolically vulnerable sites, primarily the ethyl linker and thiazolopyrimidine ring. Deuterium’s kinetic isotope effect:

  • Slips hepatic CYP450 metabolism, extending plasma half-life.
  • Preserves the compound’s affinity for DGKα (IC₅₀: ~2.8 μM) while minimizing 5-HTR off-target binding [7] [9].
  • Enhances membrane permeability, critical for targeting intracellular DGKα pools in immune cells [9].

Table 2: Pharmacological Optimization from R-59022 to Deuterated Analogs

PropertyR-59022R-59-022-d5Impact
Metabolic StabilityLow (extensive oxidation)Improved (C-D bonds resist cleavage)Extended in vivo half-life
SelectivityDGKα + 5-HTR antagonismSelective DGKα inhibitionReduced off-target effects
SolubilityPoor (albumin-bound)ModerateEnhanced bioavailability
Cellular UptakeModerateHighImproved targeting of intracellular DGKα

This deuteration strategy aligns with broader efforts to develop isoform-specific DGK probes like AMB639752 (DGKα-selective) and CU-3 (ATP-competitive DGKα inhibitor; IC₅₀: 0.6 μM) [10].

Historical Context of Ritanserin-Derived Inhibitors in Signal Transduction Research

Ritanserin’s evolution from a serotonin antagonist to a DGKα inhibitor exemplifies drug repurposing in lipid kinase research. Initially developed in the 1980s as a 5-HT₂ antagonist for psychiatric disorders, ritanserin was later found to share structural homology with R-59022—a known DGKα inhibitor identified in 1985 [2] [10]. This discovery pivoted its application toward oncology and immunology:

  • Structural insights: Ritanserin and R-59022 feature a fluorophenyl-piperidine core that docks into DGKα’s C1-DAGKc catalytic pocket. Mutagenesis studies confirm this domain’s role in conferring inhibitor sensitivity [1] [10].
  • Mechanistic synergy: Both compounds amplify PKC activity by preserving DAG signaling. In platelets, R-59022 increases thrombin-induced DAG accumulation by 3-fold while suppressing PA production (IC₅₀: 3.8 μM) [2] [4].
  • Repurposing potential: Ritanserin’s established safety profile in humans accelerated DGKα inhibitor development. Clinical-grade batches were screened in DGKα-dependent cancer models, revealing potent anti-proliferative effects [1] [10].

Table 3: Key Milestones in Ritanserin-Derived Inhibitor Development

YearDiscoverySignificance
1985R-59022 identified as DGK inhibitorFirst tool compound for DGKα studies [2]
2016Ritanserin’s dual DGKα/5-HTR activity describedEnabled repurposing for immuno-oncology [1]
2019Crystal structure of DGKα-inhibitor complexRevealed binding site for rational design (e.g., R-59-022-d5) [10]
2023DGKα/ζ inhibitors + PD-1 therapyValidated DGKα as combinatorial target in immunotherapy [6]

R-59-022-d5 builds on this legacy by integrating deuterium to refine pharmacodynamics. It represents a "chemical probe" optimized for in situ studies of DGKα’s role in neutrophil migration, T-cell exhaustion, and oncogenic lipid signaling [6] [10].

Properties

Product Name

R-59-022-d5 (Mono-defluoro Ritanserin-d5)

IUPAC Name

6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C27H26FN3OS

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D

InChI Key

MFVJXLPANKSLLD-VIQYUKPQSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.